Diisopropylphenylphosphate Diisopropylphenylphosphate
Brand Name: Vulcanchem
CAS No.: 51496-03-8
VCID: VC1818278
InChI: InChI=1S/C12H19O4P/c1-8(2)10-6-5-7-11(12(10)9(3)4)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15)
SMILES: CC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C
Molecular Formula: C12H19O4P
Molecular Weight: 258.25 g/mol

Diisopropylphenylphosphate

CAS No.: 51496-03-8

Cat. No.: VC1818278

Molecular Formula: C12H19O4P

Molecular Weight: 258.25 g/mol

* For research use only. Not for human or veterinary use.

Diisopropylphenylphosphate - 51496-03-8

Specification

CAS No. 51496-03-8
Molecular Formula C12H19O4P
Molecular Weight 258.25 g/mol
IUPAC Name [2,3-di(propan-2-yl)phenyl] dihydrogen phosphate
Standard InChI InChI=1S/C12H19O4P/c1-8(2)10-6-5-7-11(12(10)9(3)4)16-17(13,14)15/h5-9H,1-4H3,(H2,13,14,15)
Standard InChI Key SFFTXLYPBWITRH-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C
Canonical SMILES CC(C)C1=C(C(=CC=C1)OP(=O)(O)O)C(C)C

Introduction

Chemical Structure and Nomenclature

Diisopropylphenylphosphate, with the molecular formula C₁₂H₁₉O₄P, belongs to the broader family of organophosphate compounds. The structure consists of a phosphate group attached to a phenyl ring and two isopropyl groups. The IUPAC name for this compound is phenyl dipropan-2-yl phosphate . The compound represents a specific variation within the larger class of isopropylphenyl phosphates, which includes various isomers with different substitution patterns.

Structural Characteristics

The molecular structure of diisopropylphenylphosphate features a central phosphorus atom bonded to four oxygen atoms. One oxygen forms a double bond with phosphorus, while the other three are single-bonded, with two connected to isopropyl groups and one to a phenyl ring. This arrangement creates the characteristic phosphate ester linkage that defines the compound's chemical behavior . The phenyl group contributes to the compound's aromaticity, while the isopropyl groups influence its solubility and thermal properties.

Related Compounds

Diisopropylphenylphosphate belongs to a larger family of isopropylated phenyl phosphates, which includes compounds like tris(isopropylphenyl) phosphate (TIPPP) and its isomers such as tris(2-isopropylphenyl) phosphate (T2IPPP) and tris(4-isopropylphenyl) phosphate (T4IPPP). These related compounds share similar applications but differ in their specific physical and chemical properties based on the number and position of isopropyl groups.

Physical and Chemical Properties

Diisopropylphenylphosphate possesses distinctive physical and chemical properties that make it suitable for various industrial applications. Understanding these properties is essential for assessing its behavior in different environments and applications.

Physical Properties

The compound exists as a liquid at room temperature with specific physical characteristics outlined in the table below:

PropertyValueSource
Molecular Weight258.25 g/mol
Physical State (20°C)Liquid
Boiling Point> 400°C (for related compounds)
Melting PointData not available
Density1.168 g/cm³ (for related compounds)
Water Solubility (20°C)0.33 mg/L (for related compounds)
Octanol-water Partition Coefficient (log Kow)4.92-5.17 (for related compounds)
Vapor Pressure (20°C)2.5 × 10⁻⁶ Pa (for related compounds)

The high boiling point and low vapor pressure indicate stability at elevated temperatures, making it suitable for applications requiring thermal resistance .

Chemical Reactivity

Diisopropylphenylphosphate's chemical behavior is characterized by its phosphate ester linkages, which can undergo hydrolysis under certain conditions. The compound exhibits stability against oxidation but can be susceptible to nucleophilic attacks, particularly at the phosphorus center. These chemical properties contribute to its functionality in various applications.

Stability and Decomposition

Synthesis Methods

The synthesis of diisopropylphenylphosphate involves specific chemical processes that ensure high yield and purity. Understanding these synthetic routes is crucial for industrial production and laboratory preparation.

Esterification Reaction Pathway

The primary method for synthesizing diisopropylphenylphosphate involves an esterification reaction between phosphorus trichloride and isopropanol, followed by reaction with a phenol derivative. While the search results don't provide a direct synthesis pathway for diisopropylphenylphosphate specifically, we can infer the process from the related synthesis of diisopropyl phosphite described in patent literature .

The general synthesis approach typically follows these steps:

  • Reaction of phosphorus trichloride with isopropanol in an appropriate solvent (such as benzene)

  • Formation of a diisopropyl phosphite intermediate

  • Subsequent reaction with phenol to form the final diisopropylphenylphosphate product

Industrial Production Considerations

Industrial production of diisopropylphenylphosphate requires careful temperature control and specific catalysts to optimize yield and minimize side reactions. The patent literature suggests that weakly alkaline organic catalysts (such as triethylamine) can facilitate the esterification reaction . The reaction is typically conducted under controlled temperature conditions, with initial low temperatures (0-10°C) during the addition phase, followed by gradual warming to promote complete reaction.

Applications and Uses

Diisopropylphenylphosphate has found application in various industrial sectors due to its unique properties. Its uses span from flame retardants to plasticizers in different materials.

Flame Retardant Applications

As a member of the organophosphate family, diisopropylphenylphosphate functions as an effective flame retardant. When incorporated into polymeric materials, it interferes with combustion processes by:

  • Promoting char formation that creates a protective barrier

  • Releasing radical-trapping species that interrupt combustion chain reactions

  • Diluting combustible gases with non-flammable decomposition products

These mechanisms significantly enhance the fire resistance of materials treated with the compound, making it valuable in applications requiring safety against fire hazards.

Plasticizer Functions

Diisopropylphenylphosphate serves as an effective plasticizer in various polymeric materials. Its incorporation between polymer chains reduces intermolecular forces, thereby:

  • Increasing flexibility and workability of the material

  • Reducing the glass transition temperature

  • Enhancing processing characteristics during manufacturing

These properties make it particularly useful in the production of flexible plastics, films, and coatings that require specific mechanical properties.

Other Industrial Uses

Beyond its primary applications as a flame retardant and plasticizer, diisopropylphenylphosphate finds use in:

  • Hydraulic fluids and lubricants

  • Adhesives and sealants

  • Coatings and paints

  • Textile treatments

Its thermal stability and chemical resistance make it suitable for these diverse applications where performance under challenging conditions is required.

Environmental and Health Considerations

The environmental behavior and potential health effects of diisopropylphenylphosphate are important considerations for its use and regulation.

Toxicological Profile

Information on the toxicological properties of isopropylated phenyl phosphates indicates potential health concerns that may apply to diisopropylphenylphosphate:

  • Reproductive Toxicity: Classified as Toxic to reproduction category 2

  • Specific Target Organ Toxicity: May cause damage to the adrenal gland through prolonged or repeated exposure

  • Acute Toxicity: Limited data available in the search results, but organophosphates generally show variable levels of acute toxicity

These classifications suggest that appropriate handling procedures and exposure controls should be implemented when working with this compound.

Regulatory Status

Based on the hazard classifications, isopropylated phenyl phosphates are subject to various regulatory requirements for labeling, handling, and use restrictions. The specific regulatory framework may vary by region and jurisdiction, but generally includes requirements for:

  • Hazard communication through safety data sheets and labeling

  • Exposure controls in occupational settings

  • Restrictions on certain applications, particularly those with potential for human exposure

  • Environmental release monitoring and reporting

Analytical Methods for Detection and Quantification

Accurate detection and quantification of diisopropylphenylphosphate are essential for quality control, environmental monitoring, and research purposes.

Chromatographic Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) represents the primary analytical technique for detecting and quantifying diisopropylphenylphosphate in various matrices. The method typically involves:

  • Sample extraction using appropriate solvents (e.g., ethyl acetate)

  • Purification using solid-phase extraction when necessary

  • Instrumental analysis by GC-MS with specific detection parameters

  • Quantification using calibration curves with internal standards

The relative limit of quantification (LOQ) for related isopropylated phenyl phosphates is reported as 0.050 mg/m³ based on an air sample volume of approximately 420 L, with a mean recovery of 98.9% ± 6% and an expanded uncertainty of 30.7% .

Sample Preparation Techniques

Effective sample preparation is crucial for accurate analysis. For air samples, collection on suitable adsorbents followed by solvent extraction in an ultrasonic bath and heated horizontal shaker has been described . For other matrices (e.g., polymeric materials, biological samples), appropriate extraction techniques would need to be developed based on the specific matrix characteristics.

Current Research and Future Directions

Research on diisopropylphenylphosphate continues to evolve, with several areas of active investigation and potential future developments.

Structure-Activity Relationships

Studies examining the relationship between the molecular structure of organophosphates like diisopropylphenylphosphate and their functional properties are advancing our understanding of these compounds. Research into how the position and number of isopropyl groups affect properties such as flame retardancy, plasticizing efficiency, and environmental persistence helps guide the development of more effective and environmentally friendly variants.

Metal Complex Formation

Recent research has explored the formation of metal complexes with phosphate esters similar to diisopropylphenylphosphate. The formation of rare-earth bis[bis(2,6-diisopropylphenyl)phosphate] complexes has been studied, revealing interesting structural and functional properties of these materials. These metal complexes exhibit isomorphous crystal structures and form two-dimensional frameworks through intramolecular hydrogen bonds . Such research expands the potential applications of phosphate esters into catalysis and materials science.

Alternative Formulations

The development of alternative formulations with improved performance characteristics and reduced environmental and health impacts represents an important direction for future research. This includes:

  • Investigating synergistic combinations with other flame retardants

  • Developing novel synthesis methods that reduce environmental impact

  • Creating formulations with enhanced biodegradability

  • Exploring structure modifications that maintain performance while reducing potential toxicity

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